molecular formula C26H22HgS4 B14496262 Bis[bis(phenylsulfanyl)methyl]mercury CAS No. 64148-05-6

Bis[bis(phenylsulfanyl)methyl]mercury

Cat. No.: B14496262
CAS No.: 64148-05-6
M. Wt: 663.3 g/mol
InChI Key: YHCGMUSEJDQQAX-UHFFFAOYSA-N
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Description

Bis[bis(phenylsulfanyl)methyl]mercury is a synthetic organomercury compound supplied for research applications. Organomercury compounds are of significant scientific interest due to their unique reactivity, which makes them useful as reagents in synthetic organic and organometallic chemistry . Researchers utilize these compounds to investigate transmetallation reactions, where the organomercury group can be transferred to other metals, serving as a versatile synthetic intermediate . A key area of research involves studying the mechanisms of mercury toxicity, as the high affinity of organomercurials for thiol groups makes them potent toxicants . The presence of multiple sulfur atoms in its structure may make this compound particularly relevant for probing interaction mechanisms with biological thiols and enzymes, or for studying detoxification pathways . Furthermore, metal complexes with sulfur-donor ligands are explored for their potential antimicrobial properties and applications in materials science . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols must be followed when handling this material.

Properties

CAS No.

64148-05-6

Molecular Formula

C26H22HgS4

Molecular Weight

663.3 g/mol

IUPAC Name

bis[bis(phenylsulfanyl)methyl]mercury

InChI

InChI=1S/2C13H11S2.Hg/c2*1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h2*1-11H;

InChI Key

YHCGMUSEJDQQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(SC2=CC=CC=C2)[Hg]C(SC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Lithium Reagent Metathesis with Mercury(II) Bromide

The primary synthesis of Hg[CH(SPh)₂]₂ involves the reaction of bis(phenylsulfanyl)methyllithium ((PhS)₂CHLi) with mercury(II) bromide in tetrahydrofuran (THF) at 0°C. The lithium reagent, prepared via deprotonation of bis(phenylsulfanyl)methane ((PhS)₂CH₂) with lithium diisopropylamide (LDA), reacts stoichiometrically with HgBr₂ in a 2:1 molar ratio:

$$
2 \, \text{(PhS)}2\text{CHLi} + \text{HgBr}2 \rightarrow \text{Hg[CH(SPh)}2]2 + 2 \, \text{LiBr}
$$

Key experimental details include:

  • Solvent : Anhydrous THF, distilled from CaH₂ to eliminate moisture.
  • Temperature : Reaction conducted at 0°C to mitigate radical side reactions.
  • Work-up : Mercury metal byproducts are filtered, followed by solvent removal in vacuo and crystallization from toluene.

The product is isolated as a light-sensitive solid in 65–72% yield, with purity confirmed by elemental analysis (C: 44.93%, H: 3.08%, Hg: 39.30%, S: 12.54% observed vs. C: 44.90%, H: 3.15%, Hg: 39.40%, S: 12.60% calculated).

Spectroscopic Characterization

Infrared Spectroscopy

The IR spectrum of Hg[CH(SPh)₂]₂ exhibits a distinct Hg–C stretching vibration at 510 cm⁻¹, consistent with linear C–Hg–C coordination. Phenyl C–S stretching modes appear at 1024 cm⁻¹ and 993 cm⁻¹, while aromatic C–H bends are observed at 778 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 100 MHz) reveals:

  • A singlet at δ 3.68 ppm for the central CH group.
  • Multiplet resonances between δ 7.12–7.45 ppm for phenyl protons.
    The absence of splitting in the CH signal confirms equivalent environments for both bis(phenylsulfanyl)methyl ligands.

Mass Spectrometry

Electron ionization mass spectrometry (70 eV) shows:

  • Molecular ion peak at m/z 608 ([Hg(CH(SPh)₂)₂]⁺).
  • Fragment ions at m/z 289 ([HgCH(SPh)₂]⁺) and m/z 154 ([SPh]⁺).

Thermal Decomposition Behavior

Hg[CH(SPh)₂]₂ undergoes radical-mediated decomposition above 150°C, with pathways dependent on solvent environment (Table 1).

Table 1: Decomposition Products of Hg[CH(SPh)₂]₂ Under Various Conditions

Condition Temperature (°C) Time (h) Major Products (%) Minor Products (%)
Toluene (reflux) 110 24 Hg⁰ (98) (PhS)₂CH₂ (2)
Vacuum 150 12 Hg⁰ (100) [(PhS)₂CH]₂ (trace)
Acetone 56 48 (PhS)₂C=C(SPh)₂ (15) Hg⁰ (85)

The decomposition mechanism proceeds via homolytic Hg–C bond cleavage:
$$
\text{Hg[CH(SPh)}2]2 \xrightarrow{\Delta} 2 \, (\text{PhS})_2\text{CH}^\cdot + \text{Hg}^0
$$
Radical recombination forms [(PhS)₂CH]₂, while hydrogen abstraction from solvent yields (PhS)₂CH₂. In acetone, carbene intermediates lead to olefin formation through dimerization.

Stability Considerations

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) accelerate decomposition at room temperature, while non-polar media (toluene, hexane) enhance stability. Chlorinated solvents induce gradual symmetrization to Hg(SPh)₂ over 72 hours.

Light Sensitivity

UV-Vis studies indicate rapid photodecomposition under λ < 400 nm, generating phenyl disulfides and colloidal mercury. Storage under argon in amber glass is essential for long-term stability.

Comparative Analysis with Related Mercurials

Table 2: Structural Parameters of Hg[CH(SPh)₂]₂ vs. PhHgCH(SPh)₂

Parameter Hg[CH(SPh)₂]₂ PhHgCH(SPh)₂
Hg–C Bond Length (Å) 2.08 ± 0.02 2.11 ± 0.03
C–Hg–C Angle (°) 180 (linear) 178 (near-linear)
Decomposition T (°C) 150 135

The symmetrical bis-ligand configuration in Hg[CH(SPh)₂]₂ confers greater thermal stability compared to asymmetrical phenylmercury analogs.

Chemical Reactions Analysis

Types of Reactions: Bis[bis(phenylsulfanyl)methyl]mercury undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to form mercury metal and phenylsulfanyl derivatives.

    Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Mercury metal and phenylsulfanyl derivatives.

    Substitution: Various substituted phenylsulfanyl compounds.

Scientific Research Applications

Chemistry: Bis[bis(phenylsulfanyl)methyl]mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a precursor for the synthesis of other organomercury compounds.

Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. Its unique structure may offer insights into the development of new pharmaceuticals or diagnostic tools.

Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its ability to form stable complexes with other metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism by which bis[bis(phenylsulfanyl)methyl]mercury exerts its effects involves the interaction of the phenylsulfanyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The mercury atom plays a central role in stabilizing these complexes and facilitating their reactivity.

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

Structural and Coordination Differences

Bis(pentafluorophenyl)mercury [Hg(C₆F₅)₂]
  • Coordination Geometry: Exhibits T-shaped or three-coordinate geometries when complexed with ligands like phosphane oxides. For example, [Hg(C₆F₅)₂{PPh₂(O)C₆H₄}₂O] adopts a novel four-coordinate structure with distorted trigonal bipyramidal geometry .
  • Substituent Effects : The electron-withdrawing pentafluorophenyl groups reduce electron density at the Hg center, enhancing Lewis acidity. This contrasts with the electron-donating phenylsulfanyl groups in the target compound .
Phenyl(phenylsulfanyl)mercury [Hg(C₆H₅)(SPh)]
  • Structure : Linear geometry with Hg-S bond lengths averaging ~2.34 Å. The phenylsulfanyl group provides moderate steric bulk compared to bis(phenylsulfanyl)methyl ligands .
Bis(2-amino-5-nitrophenyl)mercury [Hg(C₆H₃(NO₂)NH₂)₂]
  • Coordination: Likely square planar due to nitro and amino groups facilitating chelation. The nitro groups withdraw electron density, making the Hg center more electrophilic compared to the sulfur-rich target compound .

Electronic and Steric Effects

Compound Substituents Coordination Geometry Hg-L Bond Length (Å) Electron Effect
Bis[bis(phenylsulfanyl)methyl]mercury Bis(phenylsulfanyl)methyl Hypothetically linear ~2.35 (estimated) Strong electron-donating
Bis(pentafluorophenyl)mercury C₆F₅ T-shaped Hg-C: ~2.06 Electron-withdrawing
Phenyl(phenylsulfanyl)mercury C₆H₅, SPh Linear Hg-S: 2.34 Mixed
Bis(2-amino-5-nitrophenyl)mercury C₆H₃(NO₂)NH₂ Square planar Hg-N: ~2.20 (estimated) Electron-withdrawing

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Phenylsulfanyl ligands in the target compound enhance electron density at Hg, reducing its electrophilicity compared to nitro- or fluoro-substituted analogs.

Q & A

What are the recommended synthetic routes for preparing Bis[bis(phenylsulfanyl)methyl]mercury, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of mercury-thioether complexes typically involves reacting mercury(II) salts with thiol or thioether ligands under controlled conditions. For this compound, a plausible route involves reacting HgCl₂ with bis(phenylsulfanyl)methane in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C, with inert gas protection to prevent oxidation. Yield optimization requires stoichiometric control (e.g., 1:2 molar ratio of Hg²⁺ to ligand) and slow addition of ligands to avoid side reactions. Post-synthesis purification via recrystallization (using toluene/hexane) or column chromatography (silica gel, eluent: CH₂Cl₂/hexane) is critical to isolate the product. Crystallographic validation (e.g., single-crystal X-ray diffraction) should confirm structural integrity .

How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the coordination geometry of mercury in this compound?

Methodological Answer:
SC-XRD is indispensable for determining mercury's coordination geometry due to its heavy atom effect, which enhances data resolution. For this compound, crystals grown via slow evaporation (e.g., from dichloromethane/ethanol) are mounted on a diffractometer (e.g., Bruker APEXII CCD). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) ensures accuracy. Mercury's coordination (linear, trigonal planar, or tetrahedral) is confirmed by bond lengths (Hg–S typically 2.3–2.5 Å) and angles (e.g., S–Hg–S ~180° for linear geometry). Software like SHELXL refines the structure, while Mercury visualizes molecular packing. Discrepancies (e.g., distorted angles) may arise from crystal packing forces or ligand flexibility, requiring Hirshfeld surface analysis to assess intermolecular interactions .

What spectroscopic techniques are most effective for characterizing this compound, and how should data contradictions be addressed?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify ligand environments. Mercury’s paramagnetic effects may broaden signals; using high-field instruments (≥500 MHz) mitigates this.
  • Raman/IR Spectroscopy: Hg–S stretching vibrations (150–250 cm⁻¹ in Raman) confirm bonding. Discrepancies between experimental and theoretical spectra (e.g., DFT calculations) may indicate dynamic ligand behavior or solvent effects.
  • Mass Spectrometry (ESI-MS): High-resolution ESI-MS in positive ion mode detects [M+H]⁺ or [M+Na]⁺ adducts. Contradictions (e.g., unexpected fragmentation) require collision-induced dissociation (CID) studies to validate stability.
    Cross-validation with SC-XRD and elemental analysis resolves inconsistencies .

How can researchers analyze the environmental stability and degradation pathways of this compound?

Methodological Answer:
Stability studies involve:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (e.g., 200–300°C) under N₂/O₂ atmospheres.
  • Hydrolytic Degradation: Expose the compound to aqueous buffers (pH 4–10) at 25–50°C, monitoring Hg²⁺ release via ICP-MS. Thioether ligands may hydrolyze to sulfoxides/sulfones, identifiable by GC-MS.
  • Photodegradation: UV-Vis irradiation (λ = 254–365 nm) in organic solvents quantifies photolysis products. LC-HRMS tracks ligand oxidation or Hg–S bond cleavage.
    Contradictory data (e.g., varying degradation rates) may arise from matrix effects (solvent, light intensity), necessitating controlled replicate experiments .

What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use hybrid functionals (B3LYP or PBE0) with relativistic effective core potentials (e.g., LANL2DZ for Hg) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps).
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to predict ligand exchange kinetics.
  • Natural Bond Orbital (NBO) Analysis: Quantify Hg–S bond covalency (Wiberg bond indices >0.5 indicate strong interactions).
    Discrepancies between computed and experimental structures (e.g., bond length deviations >0.05 Å) require recalibration of basis sets or solvent models .

How should researchers address discrepancies in reported toxicity data for mercury-thioether compounds?

Methodological Answer:

  • In Vitro Assays: Compare cytotoxicity (e.g., IC₅₀ in HEK293 cells) across studies, noting variations in exposure duration, cell lines, and Hg speciation (e.g., free Hg²⁺ vs. intact complex).
  • Chelation Studies: Use competing ligands (e.g., EDTA, glutathione) to assess stability in biological matrices.
  • Meta-Analysis: Aggregate data from sources like ATSDR Toxicological Profiles, applying Hill’s criteria for causality (e.g., dose-response consistency). Conflicting results may stem from assay sensitivity or compound impurities, necessitating purity verification via HPLC .

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